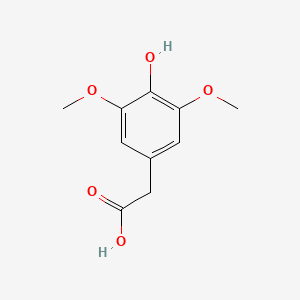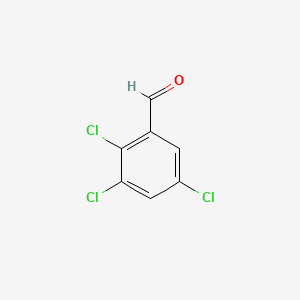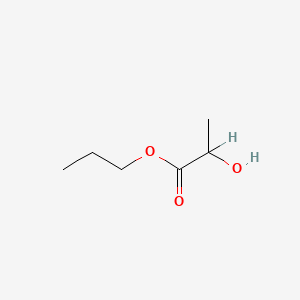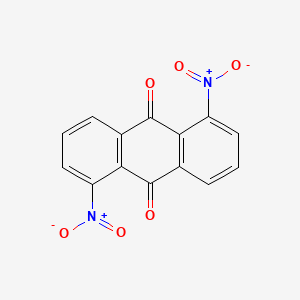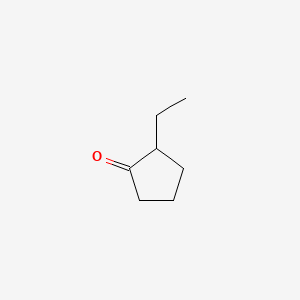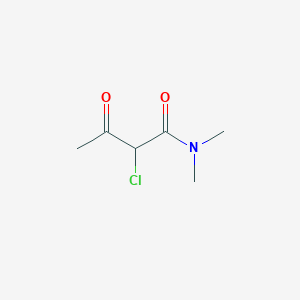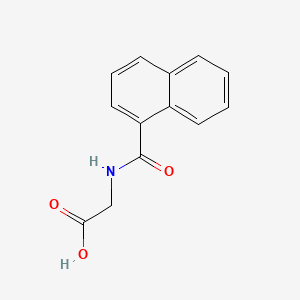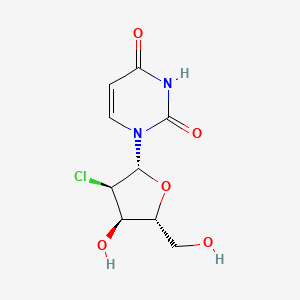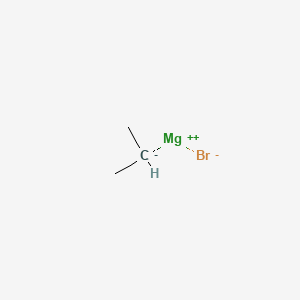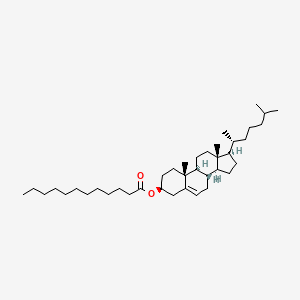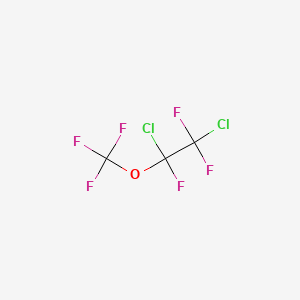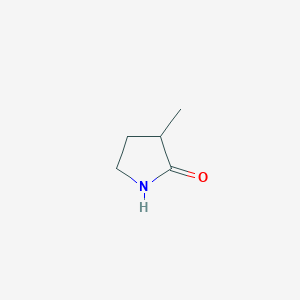![molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3](/img/structure/B1294654.png)
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one
Overview
Description
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.282 g/mol . It is a member of the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with aniline derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- 1,2,3,4,4a,5,7,8,9,10-decahydro-6H-pyrido[1,2-a]quinolin-6-one
- 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
- 5,6,7,8,9,10-hexahydro-1,2,3,4-tetraphenylbenzocyclooctene
- 2,3,6,7,8,9-hexahydro-1H-cyclohepta(f)inden-5-one
Uniqueness: 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMBBNQWWBTULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200243 | |
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5220-39-3 | |
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


